![molecular formula C26H18O4 B14599992 1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione CAS No. 59426-87-8](/img/structure/B14599992.png)
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione is a complex organic compound with a unique structure that includes two methoxyphenyl groups attached to a cyclopentaindene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methoxybenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst can yield the desired cyclopentaindene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione involves its interaction with specific molecular targets. For instance, its potential biological activities may be mediated through the inhibition of certain enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Anisindione: Another related compound known for its anticoagulant properties.
Uniqueness
1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and potential applications. Its structure allows for a diverse range of chemical modifications, making it a versatile compound in various research fields.
Propriétés
Numéro CAS |
59426-87-8 |
|---|---|
Formule moléculaire |
C26H18O4 |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
1,3-bis(4-methoxyphenyl)cyclopenta[a]indene-2,4-dione |
InChI |
InChI=1S/C26H18O4/c1-29-17-11-7-15(8-12-17)21-23-19-5-3-4-6-20(19)25(27)24(23)22(26(21)28)16-9-13-18(30-2)14-10-16/h3-14H,1-2H3 |
Clé InChI |
DUCLQBZDDKGOLS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C3=C(C2=O)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



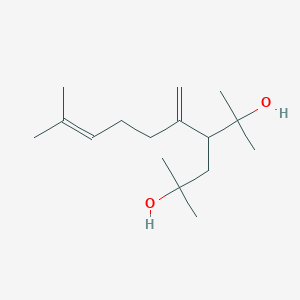
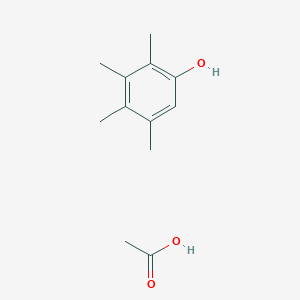
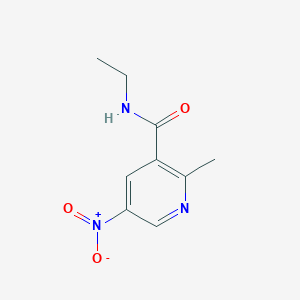

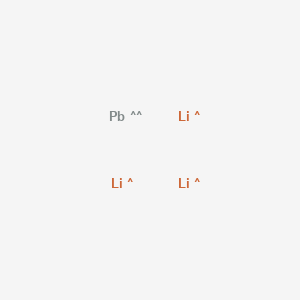

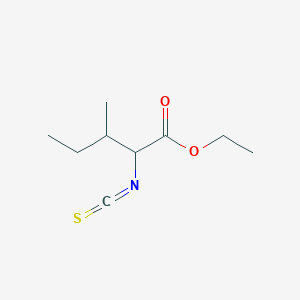
![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)




